
N-(3-Hydroxypropyl)-N'-(1-phenylpropyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Hydroxypropyl)-N’-(1-phenylpropyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of a thiourea group, which consists of a sulfur atom double-bonded to a carbon atom and single-bonded to two nitrogen atoms. The compound also contains a hydroxypropyl group and a phenylpropyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxypropyl)-N’-(1-phenylpropyl)thiourea typically involves the reaction of 3-hydroxypropylamine with 1-phenylpropyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the reactants to the desired product. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(3-Hydroxypropyl)-N’-(1-phenylpropyl)thiourea may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxypropyl)-N’-(1-phenylpropyl)thiourea can undergo various types of chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxypropyl and phenylpropyl groups can participate in substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-Hydroxypropyl)-N’-(1-phenylpropyl)thiourea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Agriculture: It is investigated for its potential as a plant growth regulator and pesticide.
Mechanism of Action
The mechanism of action of N-(3-Hydroxypropyl)-N’-(1-phenylpropyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The thiourea group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The hydroxypropyl and phenylpropyl groups can enhance the compound’s binding affinity and specificity for its targets. The compound may also interact with cellular pathways involved in cell proliferation, inflammation, and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)-N’-(1-phenylethyl)thiourea
- N-(3-Hydroxypropyl)-N’-(2-phenylethyl)thiourea
- N-(2-Hydroxyethyl)-N’-(2-phenylethyl)thiourea
Uniqueness
N-(3-Hydroxypropyl)-N’-(1-phenylpropyl)thiourea is unique due to the specific arrangement of its hydroxypropyl and phenylpropyl groups, which contribute to its distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and efficacies in various applications.
Properties
CAS No. |
74548-50-8 |
|---|---|
Molecular Formula |
C13H20N2OS |
Molecular Weight |
252.38 g/mol |
IUPAC Name |
1-(3-hydroxypropyl)-3-(1-phenylpropyl)thiourea |
InChI |
InChI=1S/C13H20N2OS/c1-2-12(11-7-4-3-5-8-11)15-13(17)14-9-6-10-16/h3-5,7-8,12,16H,2,6,9-10H2,1H3,(H2,14,15,17) |
InChI Key |
HCKCCVZIQCXHRK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=S)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


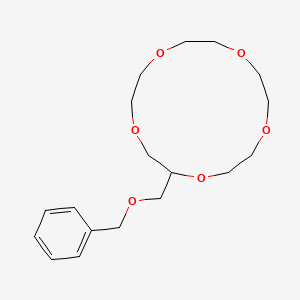
![(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium](/img/structure/B14442205.png)
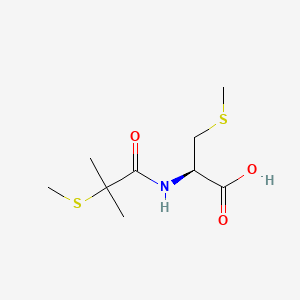


![Dichloro[(chlorodisulfanyl)methoxy]methane](/img/structure/B14442234.png)
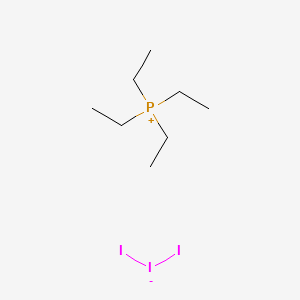
![11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14442242.png)
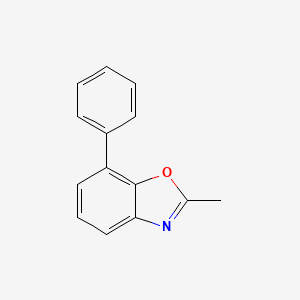
![4,4'-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid](/img/structure/B14442258.png)
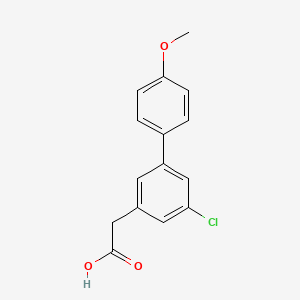
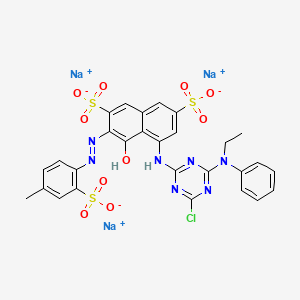
![1,1,1,2,3,3,4,4-Octafluoro-4-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butoxy]-2-(trifluoromethyl)butane](/img/structure/B14442272.png)

